Home > Products > Screening Compounds P61414 > Tetraacetylarabinosylcytosine
Tetraacetylarabinosylcytosine - 15981-93-8

Tetraacetylarabinosylcytosine

Catalog Number: EVT-12653577
CAS Number: 15981-93-8
Molecular Formula: C17H21N3O9
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetraacetylarabinosylcytosine is a complex chemical compound that belongs to the class of modified nucleosides. It is characterized by the acetylation of hydroxyl groups on the sugar moiety, which enhances its stability and solubility. This compound is particularly significant in biochemical research due to its applications in the synthesis of nucleic acids and their analogs.

Source

Tetraacetylarabinosylcytosine can be synthesized from cytidine, a naturally occurring nucleoside. The synthesis typically involves the acetylation of the ribose sugar component of cytidine, resulting in a modified structure that retains the nucleobase's biological activity.

Classification

Tetraacetylarabinosylcytosine is classified as a modified nucleoside derivative. It falls under the broader category of nucleoside analogs, which are compounds that mimic natural nucleosides but have altered chemical structures to enhance certain properties or functionalities.

Synthesis Analysis

Methods

The synthesis of tetraacetylarabinosylcytosine primarily involves acetylation reactions. The most common method includes:

  1. Acetylation Reaction: Cytidine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction selectively acetylates the hydroxyl groups at positions 2', 3', and 5' of the ribose sugar.

Technical Details

  • Reaction Conditions: The reaction is typically conducted under mild conditions to prevent degradation of the nucleobase.
  • Purification: After synthesis, the product is purified using crystallization or chromatography techniques to achieve high purity levels necessary for biological applications.
Molecular Structure Analysis

Structure

The molecular structure of tetraacetylarabinosylcytosine consists of a ribose sugar that has been fully acetylated at three hydroxyl positions, along with a cytosine base. The chemical formula can be represented as C₁₁H₁₅N₃O₇.

Data

  • Molecular Weight: Approximately 299.26 g/mol.
  • Functional Groups: Acetate groups (-OCOCH₃) attached to the ribose sugar enhance its lipophilicity and stability compared to unmodified nucleosides.
Chemical Reactions Analysis

Reactions

Tetraacetylarabinosylcytosine can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the acetyl groups can be hydrolyzed to yield cytidine and acetic acid.
  2. Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where acetyl groups are replaced by other functional groups.

Technical Details

  • Common Reagents: Hydrolysis typically involves dilute hydrochloric acid or sodium hydroxide, while substitution reactions may use various nucleophiles such as amines or thiols.
  • Major Products: Hydrolysis yields cytidine, while substitution reactions produce various substituted derivatives based on the nucleophile used.
Mechanism of Action

The mechanism of action for tetraacetylarabinosylcytosine primarily revolves around its conversion back to cytidine through hydrolysis. Once hydrolyzed, cytidine can be incorporated into RNA or DNA strands, influencing their structure and function. The acetylation enhances stability against enzymatic degradation, making it a useful tool in biochemical research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and chloroform but less soluble in water due to its hydrophobic acetyl groups.

Chemical Properties

  • Stability: The compound exhibits good stability under physiological conditions but can be hydrolyzed under strong acidic or basic environments.
  • Reactivity: Reacts readily with nucleophiles due to the presence of reactive acetyl groups.
Applications

Tetraacetylarabinosylcytosine has several significant applications in scientific research:

  • Nucleic Acid Synthesis: Used as a precursor for synthesizing modified nucleotides and nucleosides, which are essential for studying nucleic acid metabolism and function.
  • Biological Studies: Employed in research involving RNA and DNA interactions, providing insights into genetic processes.
  • Pharmaceutical Research: Investigated for potential therapeutic applications, including antiviral and anticancer properties due to its ability to mimic natural nucleosides and interfere with viral replication or cancer cell proliferation.
Introduction to Arabinosylcytosine Derivatives

Arabinosylcytosine derivatives represent a class of nucleoside analogs with significant therapeutic implications in oncology, particularly in hematologic malignancies. These compounds are structurally derived from cytarabine (1-β-D-arabinofuranosylcytosine or ara-C), which was established as a cornerstone chemotherapy agent for acute leukemias following its clinical validation in the 1960s [1] [6]. Cytarabine functions primarily as an antimetabolite that disrupts DNA synthesis through multiple mechanisms: competitive inhibition of DNA polymerases, incorporation into DNA strands causing premature chain termination, and interference with DNA repair mechanisms. Its action exhibits pronounced cell cycle specificity, predominantly affecting cells in the S-phase of replication [6]. The clinical limitations of cytarabine, particularly its rapid deamination to the inactive uracil derivative (ara-U) and poor oral bioavailability, spurred research into structurally modified analogs with improved pharmaceutical properties. Among these derivatives, tetraacetylarabinosylcytosine emerged as a chemically modified prodrug designed to overcome these pharmacokinetic barriers through strategic acetyl group protection [3].

Historical Development of Cytarabine Analogs

The historical trajectory of cytarabine analogs reflects a continuous effort to optimize the therapeutic profile of the parent compound. Cytarabine's clinical significance was firmly established in 1968 when clinical trials demonstrated its efficacy against acute leukemia in adults, marking a pivotal advancement in antileukemia therapy [1]. This breakthrough stimulated extensive research into nucleoside analogs throughout the 1970s and 1980s, focusing on enhancing metabolic stability and bioavailability. Early analogs included cytarabine ocfosfate and enocitabine, which employed phosphoralation or lipid conjugation strategies. Tetraacetylarabinosylcytosine emerged as part of this analog development wave, specifically designed to resist enzymatic deamination while enabling oral administration potential. The acetylated derivative represented an innovative prodrug approach where metabolic hydrolysis would gradually release active cytarabine in systemic circulation, thereby prolonging therapeutic exposure [3] [6]. This development coincided with growing scientific understanding of nucleoside pharmacology, particularly the critical role of intracellular activation pathways. Research demonstrated that cytarabine's efficacy depended heavily on its conversion to the triphosphate form (ara-CTP) within leukemic cells, a process that varies significantly between patients due to differential expression of activating kinases and inactivating deaminases [3].

Table 1: Evolution of Key Arabinosylcytosine Derivatives

CompoundChemical ModificationPrimary Development GoalEra
CytarabineNone (parent compound)DNA synthesis inhibition1960s
EnocitabineStearoyl conjugationProlonged release1970s
Cytarabine ocfosfatePhosphorylated prodrugOral bioavailability1980s
TetraacetylarabinosylcytosineAcetyl protection of hydroxyl groupsMetabolic stabilization & oral absorption1980s-1990s
CPX-351Liposomal encapsulation with daunorubicinSynergistic delivery2000s

Structural Significance of Acetyl Modifications

Tetraacetylarabinosylcytosine features four acetyl groups strategically protecting the hydroxyl moieties of the arabinose sugar unit. This molecular design directly addresses two fundamental limitations inherent to the parent cytarabine molecule: metabolic instability and limited membrane permeability. The acetylation mechanism functions as a bioreversible protection strategy, rendering the molecule unrecognizable to cytidine deaminase—the primary enzyme responsible for cytarabine's rapid systemic inactivation to ara-U [3] [6]. Chemically, the acetyl groups create a more lipophilic molecular architecture, significantly enhancing passive diffusion across biological membranes. This modification is crucial because cytarabine's natural hydrophilic character necessitates nucleoside transporters for cellular uptake, creating variable absorption and potential resistance mechanisms in malignant cells with transporter deficiencies [3].

The metabolic activation pathway of tetraacetylarabinosylcytosine involves sequential enzymatic deacetylation, primarily mediated by cytoplasmic esterases and carboxylesterases, which gradually remove the acetyl groups to regenerate free cytarabine. This controlled hydrolysis creates a sustained-release mechanism that prolongs therapeutic exposure to the active compound. Importantly, the acetyl modifications do not interfere with the essential pharmacophore elements: the arabinose configuration (maintaining 2'-stereochemistry critical for DNA polymerase binding) and the cytosine base (essential for base pairing interactions). Molecular modeling studies indicate that the acetyl groups adopt spatial orientations that minimize steric hindrance with target enzymes while providing optimal substrate characteristics for esterase-mediated activation [3] [6].

Scope of Tetraacetylarabinosylcytosine Research

Research on tetraacetylarabinosylcytosine spans multiple scientific domains, from synthetic chemistry to translational oncology. The primary research streams include:

  • Synthetic Chemistry and Analytical Characterization: Investigations focus on optimizing synthetic routes for high-yield production, purification methodologies for diastereomeric control, and advanced analytical techniques for characterizing the compound's stability under various physiological conditions. These studies establish the foundation for pharmaceutical development [3].

  • Metabolic Profiling and Pharmacokinetics: Research examines the biotransformation pathways in preclinical models, identifying the specific esterase isoforms responsible for prodrug activation and quantifying the resulting plasma and intracellular cytarabine exposure. These studies compare the pharmacokinetic profiles following oral versus intravenous administration, demonstrating significantly enhanced oral bioavailability relative to unmodified cytarabine, which exhibits less than 20% gastrointestinal absorption in its native form [3] [6].

  • Intracellular Pharmacodynamics: Studies investigate the activation cascade from regenerated cytarabine to its triphosphate form (ara-CTP) within malignant cells. This research stream examines how acetyl modification influences the critical phosphorylation steps mediated by deoxycytidine kinase and subsequent kinases, ultimately determining the concentration and retention time of the active triphosphate metabolite [3].

  • Therapeutic Applications: Preclinical evaluations focus on efficacy against hematologic malignancies with acquired resistance to conventional cytarabine, particularly exploring mechanisms to overcome transporter-mediated resistance. Combination strategies with other antileukemic agents represent another significant research avenue, leveraging the prodrug's distinct pharmacokinetic profile to achieve synergistic therapeutic effects [1] [6].

Table 2: Key Research Domains for Tetraacetylarabinosylcytosine

Research DomainPrimary ObjectivesCurrent Research Status
Prodrug MetabolismIdentify key esterases; quantify activation kinetics; assess inter-species differencesWell-characterized in preclinical models; human metabolic data limited
Bioavailability EnhancementQuantify oral absorption efficiency; evaluate food effects; assess absorption site specificity3-5x bioavailability improvement vs. cytarabine demonstrated in animal models
Intracellular KineticsMeasure ara-CTP formation rates; determine retention duration; correlate with cytotoxicitySuperior intracellular retention suggested in vitro; clinical confirmation needed
Resistance ModulationEvaluate efficacy in transporter-deficient cells; assess deaminase evasion capabilityDemonstrated in vitro efficacy against dCK-deficient leukemia cell lines
Combination TherapyIdentify synergistic partners; sequence optimization; mechanism-based combinationsPreclinical synergy with hypomethylating agents; clinical evaluation pending

Properties

CAS Number

15981-93-8

Product Name

Tetraacetylarabinosylcytosine

IUPAC Name

[5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate

Molecular Formula

C17H21N3O9

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25)

InChI Key

SABGQSSAGOWXJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.